
Phospho-L-arginine
Overview
Description
Phospho-L-arginine is an arginine derivative where a phosphono group is substituted at the Nω-position of L-arginine. This compound plays a crucial role in the energy metabolism of invertebrates and certain parasitic protozoa. It acts as a high-energy phosphate reserve, analogous to phosphocreatine in vertebrates, and is essential for rapid energy supply during critical periods .
Mechanism of Action
- Role : NOS enzymes convert L-arginine into nitric oxide (NO), a potent vasodilator that regulates blood flow, neurotransmission, and immune responses .
- Resulting Changes : Increased NO levels lead to vasodilation, improved blood flow, and reduced platelet aggregation. NO also plays a role in neurotransmission and immune function .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Phospho-L-arginine interacts with several enzymes, proteins, and other biomolecules. It is a high-energy metabolite and phosphagen involved in energy storage in invertebrates including crustaceans, insects, and Trypanosoma species . It is also involved in the phosphorylated pathway of L-serine synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote the synthesis and secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in vitro .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It is involved in the AMP-activated protein kinase (AMPK) pathways, where it plays a role in the restoration of ATP homeostasis under oxidative stress . It also influences the phosphorylation and nuclear translocation of the transcriptional factor forkhead box O (FOXO), which enhances the transcription levels of certain genes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the relative stability of this compound activities during larval-pupal metamorphosis is generally consistent with the constant ATP levels
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, it has been observed that animals can tolerate large amounts of supplemental arginine, up to 630-mg Arg/(kg BW d) in pigs or 3.6-g Arg/(kg BW d) in rats, for 91 days .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key component of the phosphoarginine-arginine kinase shuttle system, which plays a critical role in maintaining insect cellular energy homeostasis . It is also involved in the phosphorylated pathway of L-serine synthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The transport of this compound is essential for nitric oxide synthesis and regulation of vascular health in mammals
Subcellular Localization
It is known that the phosphorylation of certain proteins can lead to their nuclear translocation , but the specific subcellular localization of this compound and any targeting signals or post-translational modifications that direct it to specific compartments or organelles require further study.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phospho-L-arginine can be synthesized through biocatalytic phosphorylation of L-arginine. The process involves the use of a selective arginine kinase enzyme that catalyzes the phosphorylation of L-arginine using phosphoenolpyruvate and pyruvate kinase for ATP regeneration . This method is efficient and yields the desired product in gram quantities in a single step.
Industrial Production Methods: The industrial production of this compound follows similar biocatalytic methods, leveraging recombinant arginine kinase enzymes. This approach ensures high selectivity and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Phospho-L-arginine primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in energy metabolism.
Common Reagents and Conditions: The phosphorylation of L-arginine to form this compound typically involves the use of ATP as a phosphoryl donor, with arginine kinase acting as the catalyst. The reaction conditions are mild, usually carried out at physiological pH and temperature .
Major Products Formed: The primary product of the phosphorylation reaction is this compound itself. Dephosphorylation of this compound yields L-arginine and inorganic phosphate .
Scientific Research Applications
Phospho-L-arginine has diverse applications in scientific research:
Chemistry: It is used as a model compound to study phosphorylation reactions and enzyme kinetics.
Biology: this compound is crucial in studying energy metabolism in invertebrates and parasitic protozoa. It serves as a marker for energy status in cells.
Comparison with Similar Compounds
Phospho-L-arginine is unique in its role as an energy reserve in invertebrates and certain protozoa. Similar compounds include:
Phosphocreatine: Found in vertebrates, it serves a similar function in energy metabolism.
Phosphoarginine: Another phosphagen compound with similar energy-buffering properties.
This compound stands out due to its specific occurrence in invertebrates and its role in parasitic protozoa, making it a valuable target for therapeutic research .
Properties
IUPAC Name |
2-amino-5-[[amino-(phosphonoamino)methylidene]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N4O5P/c7-4(5(11)12)2-1-3-9-6(8)10-16(13,14)15/h4H,1-3,7H2,(H,11,12)(H5,8,9,10,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTIOCVIZPCTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N4O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862583 | |
| Record name | N~5~-[Amino(phosphonoamino)methylidene]ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Phosphoarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1189-11-3 | |
| Record name | L-Phosphoarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 - 180 °C | |
| Record name | L-Phosphoarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B21288.png)
![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)

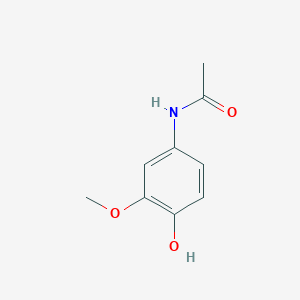
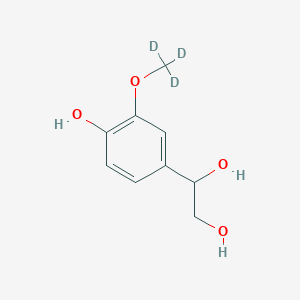
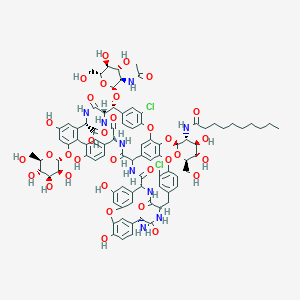
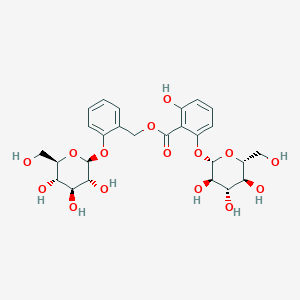
![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)

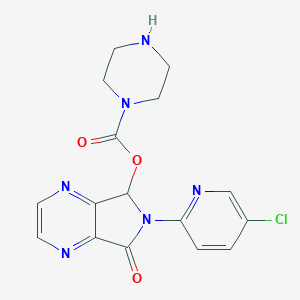


![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)

